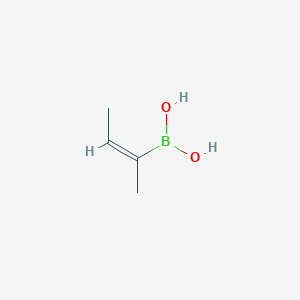

(E)-2-Buten-2-ylboronic acid

Description

Properties

IUPAC Name |

[(E)-but-2-en-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXHEPSOPWJNJB-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=CC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C(=C\C)/C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to (E)-2-Buten-2-ylboronic acid: Properties, Applications, and Experimental Protocols

Introduction

This compound is a stereodefined alkenylboronic acid that has emerged as an indispensable tool in modern synthetic organic chemistry.[1] As a trivalent boron-containing compound, it possesses a vacant p-orbital, rendering it a weak Lewis acid and enabling its participation in a variety of powerful chemical transformations.[][3] Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a reliable method for the stereospecific introduction of an (E)-2-butenyl moiety into complex molecular architectures.[1]

This guide offers a comprehensive overview of the chemical properties, stability, and core applications of this compound. It provides field-proven insights into its use in Suzuki-Miyaura coupling, including a detailed examination of the reaction mechanism and a generalized experimental protocol. The content is tailored for researchers, medicinal chemists, and drug development professionals who leverage C-C bond-forming reactions to construct novel pharmaceutical intermediates, natural products, and functional materials.[1][4] The ability to install a geometrically defined double bond is often critical in modulating the biological activity, metabolic stability, and potency of a drug candidate, making this reagent a valuable asset in structure-activity relationship (SAR) studies.[1]

Core Chemical and Physical Properties

This compound is typically a white to yellow solid under ambient conditions.[5] Its chemical integrity is paramount for successful and reproducible synthetic outcomes. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [(E)-but-2-en-2-yl]boronic acid | [1][6] |

| Synonyms | This compound, TRANS-2-BUTEN-2-YLBORONIC ACID | [6] |

| CAS Number | 125261-72-5 | [5][6] |

| Molecular Formula | C₄H₉BO₂ | [1][6] |

| Molecular Weight | 99.93 g/mol | [6] |

| Appearance | White to Yellow Solid | [5][7] |

| Purity | Typically ≥95% | [5][7] |

| Storage Conditions | Store at 0-8 °C, under inert, anhydrous conditions | [7] |

Stability, Handling, and Storage

Like many boronic acids, the free acid form of this compound is susceptible to degradation.

-

Oxidation: The carbon-boron bond can be sensitive to atmospheric oxygen.

-

Dehydration/Trimerization: Boronic acids are prone to losing water to form cyclic boroxine anhydrides. This process is often reversible upon exposure to water during reaction setup.[8]

-

Protodeboronation: Alkenylboronic acids can be more susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions, particularly in highly acidic or basic aqueous media.[9]

Expert Insight: For enhanced stability and handling, alkenylboronic acids are often converted to their corresponding pinacol esters. These derivatives, such as the pinacol ester of trans-crotylboronic acid, are generally more robust, less hygroscopic liquids or low-melting solids that are easier to purify and store long-term.[9][10][11] The free boronic acid can be readily generated in situ or just prior to use if needed.

Handling Protocol:

-

Handle the solid in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen) to minimize exposure to air and moisture.

-

Use dry solvents and reagents for any reaction.

-

Store in a tightly sealed container in a refrigerator (0-8 °C) or freezer.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as boronic acids may cause skin and eye irritation.[7][12]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Deep Dive

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[13][14] This reaction couples the alkenylboronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[14][15][16]

The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13][15][16]

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst. This species undergoes oxidative addition by inserting into the carbon-halide (R¹-X) bond of the electrophilic partner. This forms a square-planar Pd(II) intermediate.[13][15]

-

Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The base plays an essential role here, reacting with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex (e.g., R²-B(OH)₃⁻).[15][17] This activated boronate then exchanges its organic group (the (E)-2-butenyl group) with the halide on the Pd(II) complex.

-

Reductive Elimination: The two coupled organic groups (R¹ and R²) are eliminated from the palladium center, forming the final product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[13][15]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Stereochemical Integrity

A defining feature of the Suzuki-Miyaura coupling is its high stereoselectivity. The transmetalation and reductive elimination steps both proceed with retention of the stereochemistry of the coupling partners.[15] This means the (E)-geometry of the double bond in this compound is faithfully transferred to the final coupled product.[1][14] This predictability is of paramount importance in drug discovery, where geometric isomers can exhibit vastly different biological profiles.[1]

Experimental Protocol: A Generalized Workflow

The following protocol outlines a standard procedure for a Suzuki-Miyaura coupling reaction. Researchers must optimize conditions (catalyst, ligand, base, solvent, temperature) for their specific substrates.

Reagents and Equipment

-

Reactants: Aryl/vinyl halide or triflate (1.0 equiv), this compound (1.2–1.5 equiv).

-

Catalyst: Pd(PPh₃)₄ (1–5 mol%) or a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 equiv).

-

Solvent: A degassed mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen).

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.3 equiv), the base (2.5 equiv), and the palladium catalyst/ligand (e.g., 3 mol%).

-

Solvent Addition: Add the degassed solvent system via syringe. Causality Note: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Causality Note: The aqueous wash removes the inorganic base and boron-containing byproducts, which are generally water-soluble.[15]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Broader Context: Boronic Acids in Drug Discovery

The boronic acid functional group is of growing importance in medicinal chemistry.[18][19] While often viewed as a synthetic intermediate for Suzuki coupling, the boronic acid moiety itself can be a key pharmacophore.[4] Boron's Lewis acidity allows it to form reversible covalent bonds with diols or the serine residues in the active sites of proteases.[8]

This unique binding mechanism is exemplified by the FDA-approved drug Bortezomib (Velcade®) , a dipeptidyl boronic acid that acts as a proteasome inhibitor for treating multiple myeloma.[8][18][19] The success of bortezomib has demystified concerns about the toxicity of boron-containing compounds and spurred significant interest in developing other boronic acid-based drugs.[19]

The use of this compound allows for the strategic incorporation of a small, conformationally restricted alkenyl group, which can probe hydrophobic pockets in target proteins and fine-tune the electronic and physical properties of a lead compound.

Spectroscopic Characterization

While specific spectra depend on the exact sample and conditions, the following are expected features for this compound:

-

¹H NMR: Signals corresponding to the two distinct methyl groups (one adjacent to the C=C bond, one on the vinylic carbon) and a single vinylic proton. The chemical shifts would be characteristic of an alkenyl system.

-

¹³C NMR: Four distinct signals for the four carbons in the butenyl backbone.

-

¹¹B NMR: A characteristic broad signal in the range of ~28-30 ppm is typical for trigonal boronic acids and esters.[20]

-

IR Spectroscopy: Expect to see characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=C stretching (~1650 cm⁻¹), and B-O stretching (~1350 cm⁻¹).

Conclusion

This compound is a powerful and highly specific synthetic building block. Its value is anchored in its ability to participate in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the direct and stereospecific installation of an (E)-2-butenyl group. This capability is of immense strategic importance for professionals in drug discovery and materials science, where precise control over molecular geometry is essential for function. By understanding its chemical properties, handling requirements, and the mechanistic underpinnings of its reactivity, researchers can effectively harness this reagent to accelerate the synthesis of complex and valuable molecules.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...[Link]

-

ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-But-2-EN-2-ylboronic acid | C4H9BO2 | CID 11389361. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]

-

ResearchGate. (n.d.). Approved boron-containing drugs. [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]

-

ResearchGate. (2022, September 30). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound | 125261-72-5 [sigmaaldrich.com]

- 6. (E)-But-2-EN-2-ylboronic acid | C4H9BO2 | CID 11389361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trans-2-Buten-2-ylboronic acid 95% | CAS: 125261-72-5 | AChemBlock [achemblock.com]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 反式-巴豆基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 反式-巴豆基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mt.com [mt.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of (E)-2-Buten-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Buten-2-ylboronic acid and its derivatives, particularly its pinacol ester, are valuable reagents in organic synthesis, primarily serving as versatile building blocks in Suzuki-Miyaura cross-coupling reactions. Their stereodefined tetrasubstituted vinylboron structure allows for the precise construction of complex organic molecules with applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its more stable and commonly used pinacol ester, (E)-4,4,5,5-tetramethyl-2-(but-2-en-2-yl)-1,3,2-dioxaborolane.

Introduction: The Significance of Vinylboronic Acids

Vinylboronic acids and their corresponding esters are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. Their utility stems from their participation in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, polyolefins, styrenes, and a vast range of other conjugated systems.[1][2]

The stereochemistry of the vinylboronic acid is crucial, as it is often transferred with high fidelity to the final product. This compound, a tetrasubstituted vinylboronic acid, offers a unique building block for the synthesis of sterically hindered and electronically distinct alkenes. However, free boronic acids are often prone to dehydration to form boroxines (cyclic trimers), protodeboronation, and oxidation, which can complicate their handling, storage, and reactivity.[3] To circumvent these stability issues, the boronic acid is commonly protected as a pinacol ester. The resulting this compound pinacol ester is a more robust, crystalline solid that is easier to handle and purify.[4]

This guide will focus on the synthesis of the pinacol ester of this compound as the primary synthetic target, followed by a discussion of its characterization and applications.

Stereoselective Synthesis of this compound Pinacol Ester

The stereoselective synthesis of (E)-vinylboronates from internal alkynes is a key challenge in organoboron chemistry. While the hydroboration of terminal alkynes typically proceeds with syn-addition to yield the (Z)-vinylboronate, achieving the (E)-isomer from an internal alkyne like 2-butyne requires specific catalytic systems.

Iron-Catalyzed Borylation of 2-Butyne: A Preferred Method

A highly efficient and stereoselective method for the synthesis of (E)-vinyl boronates involves the iron-catalyzed monoborylation of alkynes with bis(pinacolato)diboron (B₂pin₂).[5] This method offers excellent regio- and stereoselectivity for the desired E-isomer and utilizes an inexpensive and environmentally benign iron catalyst.[5]

Reaction Scheme:

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. queensu.scholaris.ca [queensu.scholaris.ca]

- 4. central.bac-lac.canada.ca [central.bac-lac.canada.ca]

- 5. Iron-Catalyzed Borylation Reactions of Alkynes: An Efficient Synthesis of E-Vinyl Boronates [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure and Geometry of (E)-2-Buten-2-ylboronic acid

Abstract

(E)-2-Buten-2-ylboronic acid is a stereodefined alkenylboronic acid that serves as a crucial building block in modern organic synthesis.[1] Its rigid (E)-configuration and the versatile reactivity of the boronic acid moiety make it an indispensable reagent for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive technical overview of the molecular structure, geometry, synthesis, and spectroscopic characterization of this compound. A detailed analysis of its computed structural parameters, predicted spectroscopic data, and a robust synthetic protocol are presented to support researchers and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction: The Significance of Alkenylboronic Acids

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom, with the general formula R–B(OH)₂. They function as mild Lewis acids and are exceptionally versatile intermediates in organic chemistry.[1] Among these, alkenylboronic acids are of particular importance due to their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction allows for the formation of carbon-carbon bonds with high efficiency and stereoselectivity, enabling the synthesis of complex molecules such as polyenes, styrenes, and biaryls.[3]

This compound, with its defined trans-alkene geometry, is a valuable partner in these couplings, allowing for the precise installation of a butenyl fragment while retaining the double bond's stereochemistry. This level of control is critical in medicinal chemistry, where the geometry of a molecule can significantly impact its biological activity and metabolic stability.[1]

Molecular Structure and Geometry

A precise understanding of the three-dimensional arrangement of atoms in this compound is fundamental to predicting its reactivity and interactions. In the absence of experimental single-crystal X-ray diffraction data, computational methods provide a reliable means to determine the molecule's geometry.

2.1. Computational Methodology: Density Functional Theory (DFT)

The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a robust quantum mechanical modeling method.[4] Calculations were performed using a common functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)) to provide a balance of accuracy and computational cost.[5] This approach calculates the electron distribution in the molecule to find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry.

2.2. Optimized Molecular Geometry

The DFT-optimized structure reveals key geometric parameters that define the molecule's shape. The core of the molecule consists of a butene backbone with a boronic acid group attached to the second carbon. The "(E)" designation signifies that the highest priority groups on each carbon of the double bond (the methyl group and the boronic acid group) are on opposite sides.

Table 1: Computed Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Å or °) | Description |

| Bond Lengths | C1-C2 | ~1.51 | Single bond between methyl and vinyl carbon |

| C2=C3 | ~1.34 | Double bond defining the alkene | |

| C3-C4 | ~1.50 | Single bond between vinyl and methyl carbon | |

| C2-B | ~1.56 | Bond between vinyl carbon and boron | |

| B-O1 | ~1.37 | Boron-oxygen bond | |

| B-O2 | ~1.37 | Boron-oxygen bond | |

| O1-H1 | ~0.97 | Hydroxyl bond | |

| O2-H2 | ~0.97 | Hydroxyl bond | |

| Bond Angles | C1-C2=C3 | ~123° | Defines the geometry around the double bond |

| C2=C3-C4 | ~125° | Defines the geometry around the double bond | |

| B-C2=C3 | ~120° | Planarity around the vinyl carbon | |

| C2-B-O1 | ~121° | Geometry at the boron center | |

| C2-B-O2 | ~119° | Geometry at the boron center | |

| O1-B-O2 | ~120° | Geometry at the boron center | |

| B-O1-H1 | ~109° | Geometry of the hydroxyl group | |

| Dihedral Angle | C1-C2=C3-C4 | ~180° | Confirms the (E) or trans configuration |

Note: These values are representative and would be obtained from a DFT geometry optimization. Actual values may vary slightly depending on the level of theory and basis set used.

The geometry around the boron atom is trigonal planar, as expected for sp² hybridized boron.[6] The entire C-C=C-B framework tends to be planar to maximize orbital overlap. The two hydroxyl groups of the boronic acid can rotate, but the lowest energy conformation will likely involve hydrogen bonding interactions, either intramolecularly or intermolecularly in the solid state.

2.3. Molecular Visualization

The following diagram, generated using the DOT language, illustrates the connectivity and overall structure of the molecule.

Figure 1: 2D representation of this compound.

Synthesis of this compound

The stereoselective synthesis of (E)-alkenylboronic acids is most commonly achieved through the hydroboration of internal alkynes.[7][8][9] This method offers high yields and excellent control over the stereochemistry of the resulting double bond.

3.1. Synthetic Strategy: Hydroboration of 2-Butyne

A robust method for preparing this compound involves the hydroboration of 2-butyne with a suitable borane reagent, followed by hydrolysis. The use of catecholborane or pinacolborane is common, often followed by transesterification or hydrolysis to yield the free boronic acid.[10][11]

Figure 2: Synthetic workflow for this compound.

3.2. Experimental Protocol

Materials:

-

2-Butyne

-

Catecholborane

-

Dicyclohexylborane (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is placed under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous THF is added to the flask via syringe, followed by dicyclohexylborane (catalytic amount). The solution is cooled to 0 °C in an ice bath.

-

Hydroboration: Catecholborane is added dropwise to the stirred solution. Subsequently, 2-butyne is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkyne.

-

Hydrolysis: The reaction is carefully quenched by the slow addition of deionized water at 0 °C. The mixture is then stirred vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Workup: The reaction mixture is transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound as a white to off-white solid.

Self-Validation: The stereochemical purity of the product should be confirmed by ¹H NMR spectroscopy, observing the characteristic coupling constants of the vinyl proton. The overall purity can be assessed by elemental analysis or high-resolution mass spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on its structure and data from analogous compounds.

4.1. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Online prediction tools can provide estimated chemical shifts.[12][13]

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H | C1-H₃ | ~1.8 | Doublet | ~6.8 | Coupling to vinyl proton C3-H |

| C3-H | ~6.2 | Quartet | ~6.8 | Coupling to methyl protons C1-H₃ | |

| C4-H₃ | ~1.9 | Singlet (broad) | - | Attached to the same carbon as the boron | |

| O-H | 4.5 - 6.0 | Singlet (broad) | - | Exchangeable proton, shift is concentration and solvent dependent | |

| ¹³C | C1 | ~15 | |||

| C2 | ~140 (broad) | Carbon attached to boron; peak may be broadened due to quadrupolar relaxation of ¹¹B.[14] | |||

| C3 | ~145 | ||||

| C4 | ~20 |

Note: Predicted shifts are relative to TMS. Solvent is assumed to be CDCl₃ or DMSO-d₆.

4.2. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 (broad) | O-H stretch (hydrogen-bonded) | Strong |

| ~2970-2850 | C-H stretch (sp³ and sp²) | Medium-Strong |

| ~1640 | C=C stretch | Medium |

| ~1350 | B-O stretch | Strong |

| ~970 | =C-H bend (trans) | Strong |

| ~1200 | B-O-H in-plane bend | Medium |

The strong, broad absorption around 3300 cm⁻¹ is characteristic of the O-H stretching in the boronic acid, likely broadened due to hydrogen bonding. The strong band around 970 cm⁻¹ is a key diagnostic peak for the (E)-configuration of the double bond.[15][16]

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction enables the formation of a C(sp²)-C(sp²) bond with an organic halide or triflate, catalyzed by a palladium(0) complex.

5.1. Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:[3][17]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic halide (where R is typically aryl or vinyl) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 3: Catalytic cycle of the Suzuki-Miyaura reaction.

The stereochemistry of the (E)-alkenylboronic acid is retained throughout the reaction, making it a powerful tool for stereospecific synthesis.

Conclusion

This compound is a valuable and highly specific reagent in organic synthesis. Its well-defined molecular geometry, characterized by a planar (E)-alkene configuration and a trigonal planar boronic acid moiety, dictates its reactivity and utility. While experimental structural data is limited, computational modeling provides a detailed and reliable picture of its geometric parameters. The synthesis via hydroboration of 2-butyne is a robust and stereoselective method for its preparation. The predicted spectroscopic signatures provide a clear means for its identification and characterization. As a key participant in the Suzuki-Miyaura reaction, this compound will continue to be an essential tool for researchers and scientists in the development of novel pharmaceuticals and advanced materials.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved from [Link]

-

Borane-Catalysed Hydroboration of Alkynes and Alkenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes. (2020). ACS Omega. Retrieved from [Link]

-

The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. (2020). YouTube. Retrieved from [Link]

-

Boronic acids : preparation and applications in organic synthesis and medicine. (2005). Internet Archive. Retrieved from [Link]

-

Alkyne Hydroboration With "R2BH". (2024). Master Organic Chemistry. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Hydroboration-Oxidation of Alkynes with Practice Problems. (2020). Chemistry Steps. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Hydroboration–Oxidation of Alkynes. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

(E)-But-2-EN-2-ylboronic acid | C4H9BO2 | CID 11389361. (n.d.). PubChem. Retrieved from [Link]

-

Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates. (n.d.). PMC - NIH. Retrieved from [Link]

-

a) DFT calculations of ΔΔG of the boroxine formation from the... (n.d.). ResearchGate. Retrieved from [Link]

-

Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. (2023). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Modulating Reactivity and Stability of Graphene Quantum Dots with Boron Dopants for Mercury Ion Interaction: A DFT Perspective. (2024). MDPI. Retrieved from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab. Retrieved from [Link]

-

Improved empirical procedure for the prediction of 13C-NMR chemical shifts of acyclic alkenes and polyenes with isolated double bonds. (2023). ResearchGate. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

A combined experimental and theoretical investigation of 2-Thienylboronic acid: Conformational search, molecular structure, NBO, NLO and FT-IR, FT-Raman, NMR and UV spectral analysis. (2023). ResearchGate. Retrieved from [Link]

-

Effect of boron groups on 13 C NMR chemical shift. (2014). Reddit. Retrieved from [Link]

-

NMR Predictor. (n.d.). Chemaxon Docs. Retrieved from [Link]

-

Geometry optimization: what happens in the algorithm?. (2021). Matter Modeling Stack Exchange. Retrieved from [Link]

-

Organoboron chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Geometry of Molecules. (2023). Chemistry LibreTexts. Retrieved from [Link]

- How To Determine The Molecular Geometry. (n.d.). Unknown Source.

-

13C NMR Chemical Shift Prediction of the sp3 Carbon Atoms in the Position Relative to the Double Bond in Acyclic Alkenes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

FTIR spectrum of boric acid. (n.d.). ResearchGate. Retrieved from [Link]

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Unknown Source.

-

A combined experimental and theoretical investigation of 2-Thienylboronic acid: Conformational search, molecular structure, NBO, NLO and FT-IR, FT-Raman, NMR and UV spectral analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular Geometry: Rules, Examples, and Practice. (2017). YouTube. Retrieved from [Link]

-

Molecular geometry. (n.d.). Wikipedia. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- 13-C NMR Chemical Shift Table.pdf. (n.d.). Unknown Source.

-

Models for boronic acid receptors II: a computational structural, bonding, and thermochemical investigation of the RB(OH)2∙H2O∙NH3 and RB. (2023). ResearchGate. Retrieved from [Link]

-

11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022). NIH. Retrieved from [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 5. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 6. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 7. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 10. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Visualizer loader [nmrdb.org]

- 13. docs.chemaxon.com [docs.chemaxon.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Yoneda Labs [yonedalabs.com]

(E)-2-Buten-2-ylboronic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of (E)-2-Buten-2-ylboronic Acid

Abstract

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the stereospecific introduction of the (E)-2-butenyl moiety.[1][2] However, like many alkenylboronic acids, its utility is often hampered by inherent instability, which can compromise reagent purity, reaction yields, and experimental reproducibility.[3][4] This guide provides a comprehensive technical overview of the key factors governing the stability of this compound. We will dissect the primary degradation pathways—dehydration to boroxine, protodeboronation, and oxidation—and present field-proven strategies for optimal storage, handling, and stabilization to ensure its integrity from the stock bottle to the reaction flask. This document is intended for researchers, chemists, and drug development professionals who utilize this and similar reactive intermediates.

The Chemical Nature of Alkenylboronic Acid Instability

Boronic acids are generally regarded as relatively stable compounds, facilitating their widespread use in pharmaceuticals and materials science.[5] However, subclasses such as alkenyl, 2-heterocyclic, and cyclopropyl boronic acids are known to be inherently unstable.[3][4][6] this compound falls into the category of vinylboronic acids, which are particularly susceptible to decomposition.[3] This instability is not a single failure mode but a combination of competing degradation pathways, each influenced by specific environmental factors. Understanding these pathways is critical to mitigating them.

Dehydration and the Boroxine Equilibrium

One of the most fundamental and often overlooked aspects of boronic acid chemistry is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[7][8] This equilibrium is ubiquitous for most boronic acids and is driven by the presence or absence of water.[9][10]

Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered ring with alternating boron and oxygen atoms.[11]

-

Impact on Stoichiometry: The formation of boroxine alters the molecular weight of the reagent. If a significant portion of the solid has converted to the boroxine, using the boronic acid's molecular weight for calculations will result in an under-stoichiometric charge of the active boron species in a reaction.

-

Reversibility: The reaction is reversible. In the presence of water, the boroxine ring readily hydrolyzes back to the monomeric boronic acid.[7][9] This is why a small amount of water is often beneficial or required in Suzuki-Miyaura coupling reactions.[12]

Caption: Reversible equilibrium between boronic acid and its boroxine.

Protodeboronation: The Cleavage of the C–B Bond

Protodeboronation is a significant and often irreversible degradation pathway for alkenylboronic acids.[13] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding the corresponding alkene (in this case, 2-butene) and boric acid.[13][14]

Mechanism: The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH.[13][15] It can be catalyzed by acid or base, and for some heteroaromatic boronic acids, can even occur rapidly at neutral pH.[14] For alkenylboronic acids, the process is generally promoted by basic conditions, which can be problematic during Suzuki-Miyaura coupling, a reaction that requires a base.[16][17] The electron-rich nature of the double bond can facilitate electrophilic attack by a proton source, leading to C-B bond scission.

Caption: Major degradation pathways for this compound.

Oxidation

The carbon-boron bond is also susceptible to oxidative cleavage.[18] This process can be initiated by atmospheric oxygen, but is significantly accelerated by the presence of peroxides or other oxidizing agents. The degradation typically yields the corresponding alcohol or ketone.[18][19] For this compound, this would likely lead to the formation of butan-2-one after tautomerization of the initial enol product.

Recommended Storage and Handling Protocols

Given the inherent instabilities, strict storage and handling protocols are paramount to preserving the integrity of this compound. The goal is to mitigate exposure to the three key environmental triggers: moisture, proton sources (acidity/basicity), and oxygen.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of solid this compound.

| Parameter | Recommendation | Rationale |

| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen.[20] |

| Moisture | Anhydrous/Dry | Minimizes hydrolysis and prevents driving the boroxine equilibrium. The compound is hygroscopic.[20] |

| Container | Tightly sealed, opaque vial | Prevents moisture and air ingress. Opaque containers protect against potential photolytic degradation.[21] |

| Chemical Purity | Store away from acids, bases, and strong oxidizing agents.[20][22] | Prevents contact with incompatible materials that can catalyze degradation. |

Protocol: Handling Solid this compound

This protocol ensures minimal exposure to atmospheric contaminants during weighing and preparation for a reaction.

Materials:

-

Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen).

-

Spatula, weighing paper/boat, and appropriately sized vials.

-

This compound stored under recommended conditions.

-

Anhydrous solvent (if preparing a stock solution).

Procedure:

-

Equilibration: Before opening, allow the container of the boronic acid to warm to ambient temperature inside the glovebox antechamber or on the benchtop next to the Schlenk line. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Transfer the sealed container into an inert atmosphere glovebox. If using a Schlenk line, ensure all glassware is properly dried and purged with inert gas.

-

Dispensing: Once under an inert atmosphere, quickly open the container. Using a clean, dry spatula, weigh the desired amount of the solid onto a weighing paper or directly into a tared, oven-dried reaction flask.

-

Sealing: Tightly reseal the main container immediately after dispensing. Purge the headspace with inert gas before sealing if possible.

-

Reaction Setup: If adding directly to a reaction, ensure the reaction vessel is already under an inert atmosphere. If preparing a stock solution, dissolve the weighed solid in a suitable anhydrous solvent.

-

Storage of Solutions: Stock solutions should be used fresh. If short-term storage is necessary, keep the solution under an inert atmosphere and refrigerated. Note that stability in solution is generally lower than in the solid state.

Stabilization Strategies: The Role of Boronate Esters

For applications where the free boronic acid is too unstable, conversion to a more robust boronate ester is the most effective strategy.[3][16] Esters protect the reactive B(OH)₂ group, significantly reducing susceptibility to dehydration and oxidation.

| Derivative | Structure | Key Advantages | Considerations |

| Pinacol Ester | Cyclic ester with pinacol | Greatly improved shelf-stability and handling; less hygroscopic.[16] | Hydrolysis back to the boronic acid is required for Suzuki coupling, which can be slow. Susceptible to on-column hydrolysis in RP-HPLC.[23][24] |

| MIDA Ester | N-methyliminodiacetic acid ester | Exceptionally stable, air-stable solids compatible with chromatography.[4][6] | Requires a specific set of mild aqueous basic conditions for slow-release of the boronic acid in situ for coupling.[3][6] |

The use of MIDA boronates has been a transformative solution for employing unstable boronic acids, providing them as bench-stable solids that can release the reactive boronic acid under controlled conditions.[3][4]

Analytical Methods for Stability Assessment

Monitoring the purity and stability of this compound requires analytical methods that can resolve the parent compound from its major degradants and account for the boroxine equilibrium.

Protocol: Stability-Indicating HPLC-UV/MS Method

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity.[25] However, challenges exist, such as on-column hydrolysis of boronate esters or the boronic acid itself.[24] Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers higher resolution and is invaluable for identifying degradation products.[25][26]

Objective: To determine the purity of this compound and identify the presence of boroxine or protodeboronation products.

Instrumentation & Columns:

-

UPLC/HPLC system with UV (PDA) and Mass Spectrometric detectors.

-

Column: A modern C18 column with low silanol activity (e.g., Waters Acquity BEH C18, XSelect Premier HSS T3) is recommended to minimize on-column interactions.[24]

Mobile Phase & Conditions:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.4 - 0.6 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 1-5 µL

-

Detection: UV at 210-254 nm; MS in both positive and negative ESI modes.

Procedure:

-

Sample Preparation: Prepare samples fresh by dissolving a small amount of the boronic acid in the initial mobile phase composition or acetonitrile. Analyze immediately to prevent degradation in the vial.[25]

-

Analysis: Inject the sample onto the UPLC-MS system.

-

Data Interpretation:

-

Boronic Acid Peak: Identify the peak corresponding to the [M-H]⁻ or [M+H]⁺ of the monomeric boronic acid.

-

Boroxine Peak: Look for a peak corresponding to the boroxine. This species may be detected, especially if non-aqueous sample diluents are used. Its presence complicates accurate purity assessment by UV alone.

-

Degradant Peaks: Monitor for masses corresponding to protodeboronation (butene is too volatile, but loss of the boronic acid peak is an indicator) and oxidation products (e.g., butan-2-one).

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Protodeboronation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. fishersci.com [fishersci.com]

- 21. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]

- 22. safety.fsu.edu [safety.fsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity Profile of (E)-2-Buten-2-ylboronic Acid

Introduction

(E)-2-Buten-2-ylboronic acid, a tetracoordinate organoboron compound, has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural features, comprising a stereodefined internal double bond directly attached to a boronic acid moiety, offer a powerful platform for the stereoselective construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, stability, and its application in a range of pivotal chemical transformations, elucidating the mechanistic underpinnings and providing practical, field-proven insights into its use.

This compound is a white to yellow solid with the chemical formula C₄H₉BO₂ and a molecular weight of 99.93 g/mol .[1][2] Its structure features a trans configuration of the methyl groups across the double bond, a key determinant of its reactivity and the stereochemistry of its products.

| Property | Value | Source |

| CAS Number | 125261-72-5 | [1] |

| Molecular Formula | C₄H₉BO₂ | [1][2] |

| Molecular Weight | 99.93 g/mol | [2] |

| Appearance | White to Yellow Solid | [1] |

| Synonyms | (1E)-1-methyl-1-propenylboronic acid, TRANS-2-BUTEN-2-YLBORONIC ACID | [1][2] |

Synthesis and Stability

The stereoselective synthesis of this compound is most commonly achieved through the hydroboration of 2-butyne. This reaction proceeds via a syn-addition of a borane reagent across the triple bond, leading to the desired (E)-alkenylborane. Subsequent hydrolysis or oxidation furnishes the boronic acid.

Protocol 1: Synthesis via Hydroboration of 2-Butyne

The hydroboration of internal alkynes like 2-butyne with catecholborane, followed by hydrolysis, is a reliable method for the synthesis of (E)-alkenylboronic acids.[3][4]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-butyne (1.0 equiv) and dry tetrahydrofuran (THF).

-

Hydroboration: Cool the solution to 0 °C in an ice bath. Add catecholborane (1.1 equiv) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by ¹¹B NMR spectroscopy.

-

Hydrolysis: After cooling the reaction mixture to room temperature, carefully add water (5.0 equiv) to hydrolyze the catechol ester. Stir the mixture vigorously for 2-4 hours.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization from a suitable solvent system like diethyl ether/pentane.

Causality Behind Experimental Choices:

-

Catecholborane: This reagent is chosen for its high regioselectivity and stereoselectivity in the hydroboration of alkynes, affording the desired (E)-isomer.

-

Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is crucial to prevent the premature hydrolysis of catecholborane and the resulting boronic ester.

-

Hydrolysis: The addition of water is a critical step to cleave the B-O bonds of the catechol ester, liberating the free boronic acid.

Stability and Handling: The Role of Pinacol Esters

Boronic acids are susceptible to dehydration to form cyclic boroxines and can undergo protodeboronation under certain conditions. To enhance stability for storage and handling, this compound is often converted to its pinacol ester derivative, (E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butene.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a typical Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), potassium carbonate (2.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands can be employed to optimize the reaction for specific substrates.

-

Base: Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation. Other bases like cesium carbonate or potassium phosphate can be used, particularly for less reactive substrates.

-

Solvent System: The biphasic toluene/water system is often used to facilitate the dissolution of both the organic and inorganic reagents.

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90% | 5 |

| 1-Iodonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | High | General Protocol |

| (E)-β-Bromostyrene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Good | General Protocol |

Oxidation of the Carbon-Boron Bond: Access to Carbonyls

The carbon-boron bond of alkenylboronic acids can be readily oxidized to a carbon-oxygen bond, providing a convenient route to carbonyl compounds. This transformation is a valuable synthetic tool for converting an alkene precursor into a ketone.

Protocol 3: Oxidation to 2-Butanone

The oxidation of this compound to 2-butanone can be achieved using a mild and efficient oxidizing agent like sodium perborate. [6][7] Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF and water.

-

Oxidation: Add sodium perborate tetrahydrate (4.0 equiv) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up and Purification: Dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 2-butanone.

Causality Behind Experimental Choices:

-

Sodium Perborate: This reagent is a safe, inexpensive, and effective oxidant for organoboranes, offering a milder alternative to the traditional hydrogen peroxide/sodium hydroxide system. [6][7]* Aqueous Solvent System: The presence of water is necessary for the activity of sodium perborate.

Electrophilic Addition Reactions of the Alkene Moiety

The double bond in this compound and its esters can undergo a variety of electrophilic addition reactions, providing a pathway to further functionalize the butenyl scaffold. The presence of the boronic acid/ester group can influence the regio- and stereoselectivity of these additions.

The addition of halogens, such as bromine, across the double bond of an alkenylboronic ester proceeds with anti-stereochemistry to yield a vicinal dihalide.

Caption: Stereospecific bromination of the alkenylboronic ester.

Epoxidation of the double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), affords the corresponding epoxide. The reaction is stereospecific, with the epoxide ring being delivered to one face of the double bond. [8][9][10][11][12]

The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, can be used to convert the double bond into a cyclopropane ring in a stereospecific manner. [13][14]

Protocol 4: Simmons-Smith Cyclopropanation of the Pinacol Ester

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried flask under an argon atmosphere, prepare the Simmons-Smith reagent by adding diiodomethane (2.0 equiv) to a stirred suspension of zinc-copper couple (2.2 equiv) in anhydrous diethyl ether.

-

Cyclopropanation: To the freshly prepared reagent, add a solution of this compound pinacol ester (1.0 equiv) in diethyl ether dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Filter the mixture through a pad of Celite and extract the filtrate with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Zinc-Copper Couple: This activated form of zinc is crucial for the formation of the organozinc carbenoid intermediate.

-

Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its reactivity is centered on the strategic combination of a stereodefined double bond and a synthetically malleable carbon-boron bond. From its cornerstone application in Suzuki-Miyaura cross-coupling to its utility in oxidation and a variety of electrophilic addition reactions, this reagent offers chemists a reliable and stereocontrolled method for the introduction of the (E)-2-buten-2-yl moiety. A thorough understanding of its reactivity profile, coupled with the practical protocols outlined in this guide, will empower researchers to effectively harness the synthetic potential of this valuable compound in the pursuit of novel molecules for a wide range of applications.

References

-

Kabalka, G. W., Shoup, T. M., & Goudgaon, N. M. (1989). Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes. The Journal of Organic Chemistry, 54(25), 5930–5933. [Link]

-

Simmons-Smith Reaction. NROChemistry. [Link]

-

Shafiq, Z., Khan, I., & Asiri, A. M. (2020). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 25(8), 1888. [Link]

-

Sodium perborate. Organic Chemistry Portal. [Link]

-

a simple and convenient method for the oxidation of organoboranes using. Organic Syntheses Procedure. [Link]

-

Hydroboration of alkynes with catechol borane and pinacol borane. ResearchGate. [Link]

-

Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives. Request PDF. ResearchGate. [Link]

-

Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

-

Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis. NPTEL. [Link]

-

Hydroboration. Wikipedia. [Link]

-

Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

-

Sodium perborate and sodium percarbonate: Further applications in organic synthesis. ResearchGate. [Link]

-

Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Hydroboration–oxidation reaction. Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... ResearchGate. [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

-

Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

-

Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Sciforum. [Link]

-

Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. [Link]

-

Epoxidation reaction of compound (2) by m‐CPBA. ResearchGate. [Link]

-

Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. European Journal of Organic Chemistry. [Link]

-

8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

-

(E)-But-2-EN-2-ylboronic acid. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydroboration - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sodium perborate [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sciforum.net [sciforum.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simmons-Smith Reaction [organic-chemistry.org]

- 14. kcl.digimat.in [kcl.digimat.in]

(E)-2-Buten-2-ylboronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of (E)-2-Buten-2-ylboronic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.[1] A fundamental understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification, and formulation. This technical guide addresses the current landscape of available solubility data for this compound. Recognizing a gap in specific quantitative data in the peer-reviewed literature, this document provides a comprehensive framework based on the known solubility characteristics of analogous boronic acids. Furthermore, a detailed, field-proven experimental protocol is presented to empower researchers to systematically and accurately determine the solubility of this compound in their solvents of interest.

Introduction to this compound

This compound, with the chemical formula C₄H₉BO₂, is an alkenylboronic acid featuring a trans-configured double bond.[2] This stereochemistry is crucial in synthetic applications where precise control over the geometry of the final product is required.[1] Like other boronic acids, its utility is rooted in the electrophilic nature of the boron atom and its ability to undergo transmetalation with transition metal catalysts.[3] The solubility of this reagent is a critical parameter that dictates its handling, reactivity, and the overall efficiency of the synthetic processes in which it is employed.

Predicted Solubility Profile of this compound

Key Factors Influencing Boronic Acid Solubility:

-

Solvent Polarity: The polarity of the solvent plays a significant role. Polar aprotic solvents are often good choices for dissolving boronic acids.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility. The hydroxyl groups of the boronic acid can participate in hydrogen bonding.

-

Temperature: Solubility is generally temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.

-

Dehydration to Boroxines: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] Boroxines often have different solubility profiles than their corresponding monomeric acids, which can lead to inconsistencies in solubility measurements if not properly controlled.[5]

Based on these principles and data from analogous compounds like phenylboronic acid, a qualitative prediction of the solubility of this compound is presented in Table 1.[5][6][7]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility Level | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers are polar aprotic solvents capable of hydrogen bonding with the boronic acid hydroxyl groups. Phenylboronic acid exhibits high solubility in ethers.[5] |

| Ketones | Acetone, 2-Butanone | High | Ketones are polar aprotic solvents that can effectively solvate boronic acids. Phenylboronic acid is highly soluble in acetone.[5] |

| Alcohols | Methanol, Ethanol | Soluble | Alcohols are polar protic solvents. While they can solvate boronic acids, there is a potential for esterification, which could affect the integrity of the solute over time. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have moderate polarity. Phenylboronic acid shows moderate solubility in chloroform.[5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderately Soluble | The nonpolar nature of these solvents suggests lower solubility, although the organic substituent on the boronic acid will have an influence. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low Solubility | These nonpolar solvents are generally poor solvents for polar boronic acids and can be useful for precipitation or washing to remove nonpolar impurities.[8] |

Experimental Protocol for Determining Solubility

To obtain reliable and reproducible quantitative solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a robust and widely used technique for determining the solubility of solids in liquids as a function of temperature.[8][9]

Principle of the Dynamic Method

A mixture of known composition (solute and solvent) is prepared in a sealed vessel. The temperature of the mixture is slowly increased while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Caption: Logical relationship of factors in solubility determination.

Conclusion

While direct, published quantitative solubility data for this compound is currently lacking, this guide provides a robust framework for researchers to navigate this data gap. By understanding the general solubility trends of analogous boronic acids and implementing the detailed experimental protocol provided, scientists and drug development professionals can generate the precise solubility data required for their specific applications. This will, in turn, facilitate the optimization of synthetic routes, purification methods, and the formulation of novel chemical entities.

References

-

PubChem. (E)-But-2-en-2-ylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Hall, D. G. (Ed.). (2011).

-

Kinnari, K. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. Retrieved from [Link]

-

ResearchGate. (2020). Solubility of investigated compounds in water. Phenylboronic acid... [Image]. In Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

SciSpace. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Guha, R. (2010). Organic Solvent Solubility Data Book. CORE. Retrieved from [Link]

-

Cheméo. Chemical Properties of 2-Butenoic acid, (E)- (CAS 107-93-7). Retrieved from [Link].

-

ResearchGate. (2006). Boric acid solubility in different solvents (Ullmann's 2006) [Table]. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (E)-But-2-EN-2-ylboronic acid | C4H9BO2 | CID 11389361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Discovery and history of (E)-2-Buten-2-ylboronic acid

An In-depth Technical Guide to the Discovery, Synthesis, and Utility of (E)-2-Buten-2-ylboronic acid

Abstract

This compound and its derivatives are tetrasubstituted alkenylboron compounds that serve as valuable building blocks in modern organic synthesis. Their utility, primarily in palladium-catalyzed cross-coupling reactions, allows for the stereospecific construction of complex molecular architectures. This guide provides a comprehensive overview of the historical context of its discovery, rooted in the foundational work on organoboranes, details the principal synthetic methodologies for its preparation, explains the underlying chemical principles of these transformations, and discusses its characterization and key applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile reagent.

Introduction: The Rise of Organoboron Chemistry

Boronic acids, organic compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), were first synthesized in 1860.[1][2] However, their synthetic potential remained largely untapped for nearly a century. The landscape of organic chemistry was irrevocably changed by the pioneering work of Herbert C. Brown, whose exploration of organoboranes earned him the Nobel Prize in Chemistry in 1979.[3][4][5] Brown's discovery of the hydroboration reaction—the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond—provided a remarkably versatile and stereospecific method for synthesizing organoboranes.[4][5][6]

These organoborane intermediates proved to be exceptionally useful, capable of being transformed into a wide array of functional groups, including alcohols, amines, and halides, with precise control over regiochemistry and stereochemistry.[7][8] Among the vast family of organoboron compounds, alkenylboronic acids—those where the carbon atom bonded to boron is part of a C=C double bond—have become indispensable tools, largely due to their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[8][9][10] this compound is a prime example of a structurally defined alkenylboronic acid that enables the introduction of a specific substituted vinyl fragment into target molecules.[9]

Foundational Discovery: Hydroboration of Alkynes

The direct precursor to the synthesis of this compound is the hydroboration of an internal alkyne. The foundational studies by H.C. Brown and his collaborators in the 1960s and 1970s established the core principles of this reaction.[11]

Mechanism and Stereoselectivity

The hydroboration of an alkyne proceeds via a four-membered ring transition state, involving the concerted, syn-addition of the H–B bond across the triple bond.[11][12] This syn-addition is a critical feature, as it dictates the stereochemistry of the resulting alkenylborane. For an internal alkyne like 2-butyne, this exclusively produces the (E)-isomer of the alkenylborane, as the hydrogen and boron atoms add to the same face of the triple bond.

The Challenge of Over-Addition and the Solution

Unlike alkenes, alkynes possess two π-bonds. When using simple borane (BH₃) or diborane (B₂H₆), the initial alkenylborane product can undergo a second hydroboration, leading to geminal diboroalkane adducts.[11][12] To prevent this and isolate the desired alkenylborane, Brown's group developed sterically hindered borane reagents.[11][13] Reagents like disiamylborane (Sia₂BH) or dicyclohexylborane are too bulky to react with the less accessible, boron-substituted double bond of the alkenylborane intermediate, effectively halting the reaction after a single addition.[13] Catecholborane is another reagent that cleanly affords monohydroboration of alkynes.[11]

The development of these sterically demanding reagents was a critical breakthrough, making alkenylboronic acids readily accessible synthetic intermediates.

Caption: General workflow for the synthesis of (E)-alkenylboronic acids via hydroboration.

Synthesis and Protocols

The primary and most direct method for synthesizing this compound or its esters remains the hydroboration of 2-butyne. While this specific molecule's initial synthesis is embedded within the broader exploration of alkyne hydroboration, the protocol is robust and follows from these foundational studies.

Principal Synthetic Route: Hydroboration of 2-Butyne

The reaction involves the treatment of 2-butyne with a suitable hydroborating agent, followed by hydrolysis or oxidation to yield the boronic acid or ester. The use of pinacolborane (HBpin) is common in modern synthesis as it directly yields the stable and easily purified pinacol ester derivative.

Detailed Experimental Protocol (Synthesis of this compound pinacol ester):

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2-butyne (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Pinacolborane (HBpin) (1.1 eq) is added dropwise to the stirred solution at 0 °C under a nitrogen atmosphere.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by distillation to afford the pure this compound pinacol ester.[14][15]

-